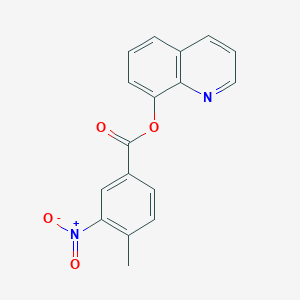

Quinolin-8-yl 4-methyl-3-nitrobenzoate

Description

Properties

Molecular Formula |

C17H12N2O4 |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

quinolin-8-yl 4-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C17H12N2O4/c1-11-7-8-13(10-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |

InChI Key |

ZMVIFAYLQHCCHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

Direct esterification involves reacting 4-methyl-3-nitrobenzoic acid with 8-hydroxyquinoline under acidic or dehydrating conditions. While this method is theoretically straightforward, it often requires prolonged reaction times and elevated temperatures due to the weak nucleophilicity of the phenolic hydroxyl group.

Key Steps :

-

Activation of Acid :

-

Esterification :

-

React the acid with 8-hydroxyquinoline in a solvent like THF or dichloromethane (DCM) under reflux.

-

Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium toward ester formation.

-

Challenges :

Acid Chloride Intermediate Method

This approach enhances reactivity by converting the carboxylic acid to an acid chloride, which reacts more readily with nucleophiles like 8-hydroxyquinoline.

Procedure :

-

Acid Chloride Formation :

-

Esterification :

-

React the acid chloride with 8-hydroxyquinoline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Stir the mixture at room temperature for 2–4 hours.

-

Advantages :

-

Higher yields (50–70%) compared to direct esterification.

-

Reduced reaction time due to improved electrophilicity of the acid chloride.

Example :

In a related synthesis, 4-methyl-3-nitrobenzoyl chloride reacted with p-anisidine yielded an amide in 85% yield, demonstrating the viability of acid chloride intermediates.

Coupling Agent-Mediated Esterification

Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate esterification by activating the carboxylic acid.

Protocol :

-

Activation :

-

Mix 4-methyl-3-nitrobenzoic acid with DCC or EDCI in DCM or THF at 0°C.

-

-

Nucleophilic Attack :

-

Add 8-hydroxyquinoline and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir at room temperature for 12–24 hours.

-

Yield :

Table 1: Comparison of Esterification Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄/Δ, molecular sieves | <40 | Simple reagents | Low yield, long reaction time |

| Acid Chloride | SOCl₂, triethylamine, DCM, RT | 50–70 | Higher yield, faster kinetics | Toxic reagents (SOCl₂) |

| Coupling Agents | DCC/EDCI, DMAP, DCM, RT | 60–85 | Mild conditions, scalable | Cost of coupling agents |

Alternative Strategies from Patents

Patents describe innovative methods for esterification, including the use of halogenated derivatives and nonquaternizable amines.

Halogenated Agent Approach :

-

Activation :

-

React 4-methyl-3-nitrobenzoic acid with a halogenated alkylating agent (e.g., methyl iodide) in a homogeneous phase.

-

-

Esterification :

Advantages :

-

Avoids O-alkylation side reactions by stabilizing intermediates.

-

Suitable for large-scale production due to phase separation.

Key Reaction Parameters and Optimization

Solvent Selection

-

Polar Aprotic Solvents (DCM, THF): Enhance electrophilicity of acid chlorides.

-

Nonpolar Solvents (toluene): Favor esterification over competing reactions.

Temperature Control

-

Acid Chloride Formation : 80–100°C to ensure complete conversion.

-

Esterification : Room temperature for coupling agents; reflux for direct methods.

Catalysts and Additives

-

DMAP : Accelerates reactions with coupling agents by stabilizing intermediates.

-

Triethylamine : Neutralizes acidic byproducts in acid chloride-mediated reactions.

Challenges and Considerations

-

Stability of Nitro Group :

-

Reduction or decomposition of the nitro group under acidic or high-temperature conditions requires careful control.

-

-

Purification :

-

Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is necessary to remove unreacted starting materials and byproducts.

-

-

Scalability :

-

Coupling agent methods are preferred for industrial synthesis due to milder conditions and higher yields.

-

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

Reduction: 8-Quinolinyl 4-methyl-3-aminobenzoate.

Hydrolysis: 8-Hydroxyquinoline and 4-methyl-3-nitrobenzoic acid.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinolin-8-yl 4-methyl-3-nitrobenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

Medicine: Explored for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methyl-3-nitrobenzoate is largely dependent on its interaction with biological targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-yl 4-methyl-3-nitrobenzoate belongs to a family of SCRAs sharing the quinolin-8-yl ester core but differing in substituents on the benzoate ring. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Quinolin-8-yl Benzoate Derivatives

Key Findings

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilicity and stabilize interactions with cannabinoid receptors.

Steric Influence : Bulkier groups like piperidine-1-sulfonyl (QMPSB) and morpholine-4-sulfonyl (QMMSB) introduce steric hindrance, which could affect access to receptor binding pockets. The smaller nitro group may allow tighter binding .

Metabolic Stability : Sulfonyl-containing analogs (QMPSB, QMMSB) are hypothesized to resist enzymatic degradation better than the nitro analog due to the stability of sulfonyl linkages under physiological conditions .

Solubility and Bioavailability : Polar substituents, such as morpholine-4-sulfonyl (QMMSB), may improve aqueous solubility compared to the nitro derivative, which is relatively hydrophobic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.